molecular formula C20H11ClFN3O4 B6010611 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B6010611
M. Wt: 411.8 g/mol
InChI Key: AQWSGXWBMXFCOO-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a chemical compound that belongs to the class of benzoxazoles. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry.

Mechanism of Action

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide inhibits the activity of HDACs by binding to the active site of the enzyme. This binding results in the accumulation of acetylated histones, which leads to the relaxation of chromatin and the activation of gene transcription. This mechanism of action has been shown to result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer activity in vitro and in vivo. This compound has been reported to induce apoptosis in cancer cells by inhibiting the activity of HDACs. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide in lab experiments include its potential application as an anti-cancer and anti-inflammatory agent. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

For the research on 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide include the development of more potent and selective HDAC inhibitors. In addition, further studies are needed to determine the efficacy of this compound in vivo and its potential application in the treatment of cancer and inflammatory diseases. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can be achieved by the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminobenzoxazole in the presence of a base to obtain 2-(4-nitrobenzoyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide. Finally, this compound is reacted with 4-fluoroaniline in the presence of a base to obtain this compound.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has shown potential application in the field of medicinal chemistry. This compound has been reported to exhibit anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the condensation of chromatin and repression of gene transcription. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the relaxation of chromatin and the activation of gene transcription. This mechanism of action has been exploited in the development of HDAC inhibitors as anti-cancer agents.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFN3O4/c21-16-10-14(25(27)28)6-7-15(16)19(26)23-13-5-8-18-17(9-13)24-20(29-18)11-1-3-12(22)4-2-11/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWSGXWBMXFCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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